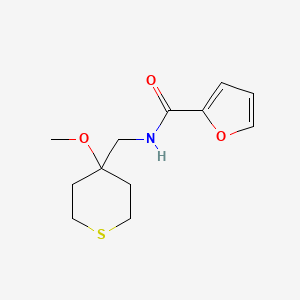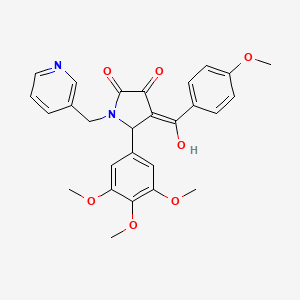![molecular formula C14H13ClN6 B2866885 (3-Chloro-4-methylphenyl)[2-(methylamino)pteridin-4-yl]amine CAS No. 946290-76-2](/img/structure/B2866885.png)
(3-Chloro-4-methylphenyl)[2-(methylamino)pteridin-4-yl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-4-methylphenyl)[2-(methylamino)pteridin-4-yl]amine, also known as CMPDA, is a compound that has been widely used in scientific research due to its unique properties. CMPDA is a heterocyclic compound that contains both an aryl chloride and a pteridine ring, making it a versatile molecule for a variety of applications.
Mécanisme D'action
(3-Chloro-4-methylphenyl)[2-(methylamino)pteridin-4-yl]amine is known to bind to a specific site on the voltage-gated sodium channel, which is responsible for the initiation and propagation of action potentials in neurons. This binding results in a decrease in the peak sodium current, leading to a reduction in neuronal excitability.
Biochemical and Physiological Effects:
The effects of (3-Chloro-4-methylphenyl)[2-(methylamino)pteridin-4-yl]amine on the voltage-gated sodium channel have been well-studied, and it has been shown to have a significant impact on neuronal excitability. In addition, (3-Chloro-4-methylphenyl)[2-(methylamino)pteridin-4-yl]amine has been shown to have anti-inflammatory properties and may have potential as a therapeutic agent for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3-Chloro-4-methylphenyl)[2-(methylamino)pteridin-4-yl]amine is its specificity for the voltage-gated sodium channel, making it a valuable tool for the study of neuronal excitability. However, its potency can vary depending on the specific sodium channel isoform being studied, and it may not be effective in all experimental systems.
Orientations Futures
There are several potential future directions for the use of (3-Chloro-4-methylphenyl)[2-(methylamino)pteridin-4-yl]amine in scientific research. One area of interest is the development of more potent and selective sodium channel inhibitors based on the structure of (3-Chloro-4-methylphenyl)[2-(methylamino)pteridin-4-yl]amine. Additionally, further studies are needed to explore the potential therapeutic applications of (3-Chloro-4-methylphenyl)[2-(methylamino)pteridin-4-yl]amine in the treatment of inflammatory diseases and other conditions that involve neuronal hyperexcitability.
In conclusion, (3-Chloro-4-methylphenyl)[2-(methylamino)pteridin-4-yl]amine is a unique and versatile compound that has been widely used in scientific research. Its specificity for the voltage-gated sodium channel makes it a valuable tool for the study of neuronal excitability, and its potential therapeutic applications warrant further investigation.
Méthodes De Synthèse
The synthesis of (3-Chloro-4-methylphenyl)[2-(methylamino)pteridin-4-yl]amine involves several steps, including the reaction of 2-amino-4-chloro-3-methylphenol with 2-amino-4,6-dichloropyrimidine to form 2-(3-chloro-4-methylphenylamino)-4,6-dichloropyrimidine. This intermediate is then reacted with 2-(methylamino)pteridine-4-carboxylic acid to form (3-Chloro-4-methylphenyl)[2-(methylamino)pteridin-4-yl]amine.
Applications De Recherche Scientifique
(3-Chloro-4-methylphenyl)[2-(methylamino)pteridin-4-yl]amine has been used in a variety of scientific research applications, including the study of ion channels, G protein-coupled receptors, and enzyme inhibitors. It has also been used as a fluorescent probe for the detection of protein-protein interactions.
Propriétés
IUPAC Name |
4-N-(3-chloro-4-methylphenyl)-2-N-methylpteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN6/c1-8-3-4-9(7-10(8)15)19-13-11-12(18-6-5-17-11)20-14(16-2)21-13/h3-7H,1-2H3,(H2,16,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRIKDZXDMYGED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(3-chloro-4-methylphenyl)-N2-methylpteridine-2,4-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-Dichlorophenyl)-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]propanamide](/img/structure/B2866802.png)
![9-Oxa-6-azaspiro[4.5]decan-7-one](/img/structure/B2866804.png)



![N-(2-([2,3'-bithiophen]-5-yl)ethyl)benzenesulfonamide](/img/structure/B2866812.png)

![9-(benzo[d][1,3]dioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2866814.png)



![3-methyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide](/img/structure/B2866823.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2866824.png)
